1-乙酰-4-(甲基氨基)哌啶

描述

Synthesis Analysis

The synthesis of piperidine derivatives is a key focus in both papers. In the first paper , the authors describe the synthesis of 4-substituted piperazines, which are structurally related to piperidines. The synthesis involves the acylation and alkylation of the piperazine ring to introduce various substituents that affect the compound's affinity for the kappa-opioid receptor. The second paper details the synthesis of a potent anti-acetylcholinesterase inhibitor, where the piperidine ring is modified with a benzyl group and an indanone moiety. These synthetic approaches highlight the importance of structural modifications in achieving desired biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their interaction with biological targets. In the first study , the authors found that the size of the 4-substituent on the piperazine ring and the presence of a negative electrostatic potential are important for optimal kappa-opioid receptor potency. Similarly, the second study indicates that the rigidity of the molecule, provided by the indanone moiety, is important for anti-acetylcholinesterase activity. These findings suggest that the three-dimensional conformation and electronic properties of the piperidine derivatives are critical for their pharmacological effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are not explicitly detailed in the abstracts provided. However, it can be inferred that standard organic synthesis techniques such as acylation, alkylation, and the introduction of various functional groups are employed to obtain the desired derivatives . These reactions are fundamental in the modification of the piperidine scaffold to produce compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the piperidine derivatives, such as solubility, stability, and reactivity, are not directly discussed in the abstracts. However, these properties are likely to be influenced by the structural modifications made to the piperidine core. For instance, the introduction of a benzyl group and an indanone moiety may affect the lipophilicity and, consequently, the bioavailability of the compound . Similarly, the size and electronic properties of the substituents in the kappa-opioid receptor agonists may impact their binding affinity and selectivity .

科学研究应用

阿尔茨海默病和神经退行性疾病

1-乙酰-4-(甲基氨基)哌啶,作为他克林类化合物的一部分,已在阿尔茨海默病和其他神经退行性疾病的背景下进行了探索。他克林是已知的乙酰胆碱酯酶抑制剂,是开发多功能配体的主要起点。最近的研究表明,从他克林衍生的化合物展示了超出简单胆碱能阻滞的多功能活性。这些活性包括抑制β-淀粉样蛋白聚集、β-分泌酶、单胺氧化酶,以及调节τ和ROS。它们还具有金属螯合性质。将他克林用作开发这些多功能药剂的支架突显了1-乙酰-4-(甲基氨基)哌啶在创造可能对抗阿尔茨海默病和相关神经退行性疾病的化合物中的潜力(Milelli et al., 2017)。

前列腺癌

在癌症治疗领域,特别是前列腺癌,α-肾上腺受体拮抗剂的作用,可能包括与1-乙酰-4-(甲基氨基)哌啶结构相似或衍生的化合物,已受到审查。体外研究表明,喹唑啉α-拮抗剂(与哌啶衍生物具有结构相似性)可以诱导凋亡,在各种前列腺癌细胞系中降低细胞生长和增殖。这些化合物的潜在抗癌特性,尽管在很大程度上独立于α 1-阻滞,但表明了1-乙酰-4-(甲基氨基)哌啶衍生物在癌症治疗框架中的可能相关性(Batty et al., 2016)。

民族药理学和生物活性

哌喃属,与1-乙酰-4-(甲基氨基)哌啶在结构上相关,已经成为广泛的民族药理学研究对象。这些研究记录了哌喃属内各种物种展示的多样生物活性。这些活性包括抗微生物、抗利什曼病、抗疟疾、抗寄生虫、细胞毒/抗癌和免疫调节等效应。哌喃属的丰富药理学特性表明了1-乙酰-4-(甲基氨基)哌啶在各种治疗应用中的潜力(Islam et al., 2020)。

注意力缺陷多动障碍(ADHD)

哌喃属化合物,包括潜在的1-乙酰-4-(甲基氨基)哌啶,已被探索用于治疗注意力缺陷多动障碍(ADHD)。这一领域的研究主要集中在用于治疗过动和注意力障碍的传统和替代药物(CAMs)。来自黑胡椒和长胡椒的哌啶酮已显示出作为外流泵(EP)抑制剂以及结核病治疗辅助剂的潜力,展示了哌喃衍生物在各种治疗领域中的潜在多功能性https://consensus.app/papers/promising-antituberculosis-activity-piperine-combined-hegeto/a71ac049afa55ee491a94a2853c87e2f/?utm_source=chatgpt" target="_blank">(Sarris et al., 2011; Hegeto et al., 2019)

安全和危害

“1-Acetyl-4-(methylamino)piperidine” is classified as a dangerous substance. It has been assigned the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

属性

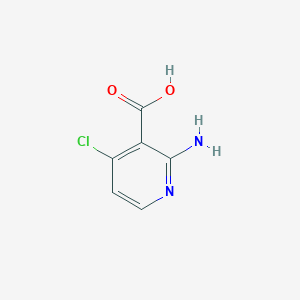

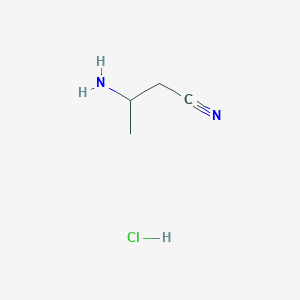

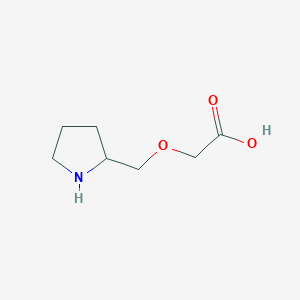

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPODZAQBVPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599642 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139062-96-7 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。